molecular formula C6H12BrNO B2932378 4-bromo-N,N-dimethyloxolan-3-amine CAS No. 2150438-46-1

4-bromo-N,N-dimethyloxolan-3-amine

Cat. No. B2932378
CAS RN: 2150438-46-1
M. Wt: 194.072
InChI Key: GWIYJJBRNZEKKP-UHFFFAOYSA-N
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Description

“4-bromo-N,N-dimethyloxolan-3-amine” is a chemical compound with a molecular weight of 194.07 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-N,N-dimethyltetrahydrofuran-3-amine . The InChI code is 1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-bromo-N,N-dimethyloxolan-3-amine” is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 194.07 .

Scientific Research Applications

Palladium-catalyzed Aminocarbonylation

Dimethylformamide (DMF) acts as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of aryl amides. This process demonstrates the utility of DMF in facilitating carbonylation reactions, which can be applied to other aryl bromides, under specific conditions such as microwave heating (Wan et al., 2002).

Aromatic Nucleophilic Substitution with Rearrangement

The reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines in N,N-dimethylformamide results in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating an interesting case of aromatic nucleophilic substitution accompanied by rearrangement. This provides insights into synthetic routes for creating specific isomers of aromatic compounds (Guerrera et al., 1995).

Analytical Techniques for Degradation Kinetics

Second-derivative UV spectrophotometry has been applied to determine the stability and degradation kinetics of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone in ethanolic solutions. This method highlights an analytical approach to study the stability of complex organic compounds (Dabbene et al., 1997).

Synthesis of Phospholipids via Direct Amination

Direct amination of bromoethylesters of phosphatidic acids and their analogues with different amines, including dimethylamine, facilitates the synthesis of phosphatidylethanolamines and -cholines. This method offers a high-yield route (>90%) to these compounds without the need for protective groups, underlining a valuable technique for producing phospholipids (Eibl & Nicksch, 1978).

Safety and Hazards

This compound has several hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

4-bromo-N,N-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIYJJBRNZEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethyloxolan-3-amine

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